N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide
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Overview
Description
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones, followed by further reactions to introduce the nitrobenzamide moiety . Another method involves the Vilsmeier-Haack reaction followed by reductive amination using sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the benzamide moiety .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s pyrazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Rimonabant: A pyrazole derivative used as an anti-obesity agent.
Celecoxib: A pyrazole derivative used as a nonsteroidal anti-inflammatory drug.
Epirizole: Another pyrazole derivative with anti-inflammatory properties.
Uniqueness
What sets N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide apart is its unique combination of the pyrazole and nitrobenzamide moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-23(18-10-7-13-21(14-18)27(29)30)24-15-19-16-26(20-11-5-2-6-12-20)25-22(19)17-8-3-1-4-9-17/h1-14,16H,15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYBTRKDSAFRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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